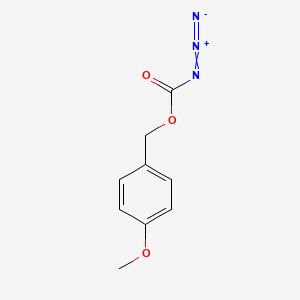

4-Methoxybenzyloxycarbonyl azide

説明

Contextualization within Organic Synthesis Reagents

In the vast arsenal (B13267) of organic synthesis reagents, 4-Methoxybenzyloxycarbonyl azide (B81097) is primarily recognized for its function as a protecting group for amines. organic-chemistry.org A protecting group is a molecular framework that is temporarily attached to a functional group to control its reactivity during a chemical reaction. organic-chemistry.org This allows for selective transformations on other parts of a molecule without affecting the protected group. organic-chemistry.org

Specifically, the 4-methoxybenzyloxycarbonyl (Moz) group, introduced by this azide, is a type of carbamate (B1207046) protecting group. organic-chemistry.orgresearchgate.net Carbamates are known for their stability under a range of reaction conditions, making them reliable choices in multi-step syntheses. organic-chemistry.org The Moz group, in particular, offers distinct advantages in terms of its cleavage conditions, which will be discussed later.

Beyond its role in protection, 4-methoxybenzyloxycarbonyl azide is also utilized in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. celluars.comsigmaaldrich.com The azide functional group is a key participant in these reactions, particularly in the Huisgen 1,3-dipolar cycloaddition. researchgate.netontosight.aiwikipedia.org

Historical Overview of Carbonyl Azide Reagents and Their Role

The history of carbonyl azide reagents is deeply intertwined with the development of fundamental reactions in organic chemistry. The story begins with Theodor Curtius, who in 1885, discovered the thermal decomposition of acyl azides into isocyanates. wikipedia.orgnih.gov This reaction, now known as the Curtius rearrangement, has become a cornerstone for the synthesis of primary amines, carbamates, and ureas. wikipedia.orgnih.govnih.gov

The Curtius rearrangement proceeds through the loss of nitrogen gas from the acyl azide, followed by the migration of the R-group to the nitrogen atom, all in a concerted process that retains the stereochemistry of the migrating group. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.org

Another significant reaction involving azides is the Schmidt reaction, discovered by Karl Friedrich Schmidt in 1924. wikipedia.org This reaction involves the reaction of a carbonyl compound with hydrazoic acid in the presence of a strong acid to yield an amine or an amide. wikipedia.org While related to the Curtius rearrangement, the Schmidt reaction differs in the method of generating the key acyl azide intermediate. wikipedia.orgorganic-chemistry.org

The development of various carbonyl azide reagents, including this compound, has expanded the scope and utility of these classical rearrangements. These reagents offer different reactivity profiles and cleavage conditions, providing chemists with a greater degree of control in their synthetic strategies.

Distinctive Features and Research Significance of this compound

The research significance of this compound stems from the unique properties of the 4-methoxybenzyl (PMB) group. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring plays a crucial role in the reactivity and cleavage of the Moz protecting group.

One of the primary advantages of the Moz group is its susceptibility to cleavage under mildly acidic conditions, often using trifluoroacetic acid (TFA). nih.gov This orthogonality allows for the selective removal of the Moz group in the presence of other protecting groups, such as benzyl esters, which are stable to these conditions. nih.gov This feature is highly valuable in the synthesis of complex molecules with multiple functional groups that require protection. nih.gov

Furthermore, the Moz group can be introduced in high yields under mild conditions. nih.gov The azide itself is a relatively stable, off-white solid that is commercially available. researchgate.netsigmaaldrich.com

In addition to its role in protecting amines, this compound has found applications in the synthesis of various biologically important molecules. For instance, it has been used in the preparation of N-4-methoxybenzyloxycarbonyl-L-α-aminoadipic acid and in the synthesis of cyclic hexapeptides. researchgate.netcelluars.comchemicalbook.comscientificlabs.co.uk The azide functionality also allows for its participation in click chemistry reactions, enabling the construction of complex molecular architectures. researchgate.net

The combination of its reliable performance as a protecting group, its specific cleavage conditions, and its utility in bioconjugation and other synthetic methodologies solidifies the importance of this compound in modern chemical research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol celluars.com |

| Appearance | Off-white solid/powder researchgate.netsigmaaldrich.com |

| Melting Point | 30-32 °C researchgate.netsigmaaldrich.com |

| CAS Number | 25474-85-5 celluars.com |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.30–7.35 (m, 2H), 6.88–6.92 (m, 2H), 5.16 (s, 2H), 3.81 (s, 3H) researchgate.net |

| ¹³C NMR (126 MHz, CDCl₃) | δ 160.3, 157.6, 130.7, 126.6, 114.2, 70.2, 55.4 researchgate.net |

| IR (cm⁻¹) | 2188, 2131 (-CON₃), 1717 (-C=O) researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

(4-methoxyphenyl)methyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBRFIXRZDTIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180159 | |

| Record name | 4-Methoxybenzyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25474-85-5 | |

| Record name | Carbonazidic acid, (4-methoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25474-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzyl azidoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025474855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25474-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl azidoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Orthogonal Protecting Group Strategies Employing the 4 Methoxybenzyloxycarbonyl Moz Group

Principles of Amine Protection with Moz

The primary function of a protecting group is to temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing undesired reactions during a synthetic sequence. The Moz group, like other carbamate (B1207046) protecting groups, transforms a nucleophilic amine into a less reactive carbamate. This transformation effectively shields the amine from a wide range of reaction conditions, including those involving electrophiles and certain oxidizing or reducing agents.

The introduction of the Moz group is typically achieved by reacting the amine with 4-Methoxybenzyloxycarbonyl azide (B81097) (Moz-N₃). This reagent is a stable, crystalline solid that can be advantageously used for the introduction of the Moz residue into amino acids. The reaction proceeds via nucleophilic attack of the amine on the azide, leading to the formation of the corresponding Moz-protected amine and the release of hydrazoic acid.

Cleavage Protocols for the Moz Protecting Group in Diverse Chemical Environments

A key feature of any protecting group is the ability to be removed cleanly and selectively under specific conditions. The Moz group offers several deprotection methods, allowing for its strategic removal in the presence of other protecting groups.

Acid-Mediated Deprotection Mechanisms and Conditions

The Moz group is notably labile to acidic conditions. stackexchange.com This lability is attributed to the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring, which stabilizes the benzylic carbocation intermediate formed during cleavage. The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic carbon-oxygen bond to release the unprotected amine, carbon dioxide, and the 4-methoxybenzyl cation. This cation is then trapped by a nucleophile present in the reaction mixture.

A significant advantage of the Moz group is its rapid cleavage with anhydrous trifluoroacetic acid (TFA) at 0°C. researchgate.net Under these conditions, other protecting groups, such as the benzyloxycarbonyl (Z) group, remain stable. researchgate.net Boiling acetic acid can also effect the removal of the Moz group, while Moz-protected amino acids are stable in acetic acid at room temperature. researchgate.net This differential stability allows for selective deprotection in complex synthetic schemes.

Table 1: Acidic Cleavage Conditions for the Moz Group

| Reagent | Conditions | Substrate Scope | Reference |

| Trifluoroacetic acid (TFA) | Anhydrous, 0°C | Peptides, amino acids | researchgate.net |

| Acetic Acid | Boiling | Moz-protected amino acids | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Base-Catalyzed Removal Strategies

While primarily known for its acid lability, the Moz group's stability to base is a crucial aspect of its utility in orthogonal strategies. Unlike the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is readily cleaved by bases like piperidine, the Moz group is generally stable under these conditions. stackexchange.comwikipedia.org This allows for the selective deprotection of Fmoc-protected amines in the presence of Moz-protected amines, a common requirement in solid-phase peptide synthesis.

Reductive Cleavage Methods

The Moz group can also be removed by hydrogenolysis, a method commonly used for the cleavage of benzyl-type protecting groups. wikipedia.orglibretexts.org This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The Moz group is more labile to hydrogenolysis than the Cbz group. libretexts.org This provides another layer of selectivity in synthetic planning.

Comparative Analysis with Other Amine Protecting Groups in Advanced Synthetic Design

The choice of a protecting group is a critical decision in the design of a multi-step synthesis. The Moz group's properties make it a valuable alternative and complement to other commonly used amine protecting groups.

Strategic Advantages in Orthogonal Protection Schemes

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed independently under distinct reaction conditions. bham.ac.ukorganic-chemistry.org This strategy is fundamental to the synthesis of complex molecules like peptides and oligonucleotides. nih.govnih.gov

The key advantage of the Moz group lies in its unique cleavage profile relative to other standard amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc.

Moz vs. Boc: The Boc group is also acid-labile but typically requires stronger acidic conditions for removal, such as concentrated strong acids like HCl or CF₃COOH. wikipedia.org The milder acidic conditions required for Moz cleavage allow for the selective deprotection of a Moz group in the presence of a Boc group.

Moz vs. Fmoc: The Fmoc group is base-labile, while the Moz group is stable to the basic conditions used for Fmoc removal. stackexchange.comwikipedia.org This orthogonality is extensively exploited in peptide synthesis, where Fmoc is used for temporary N-terminal protection and acid-labile groups like Moz or Boc are used for the protection of amino acid side chains.

This differential reactivity allows for a high degree of control in complex syntheses. For instance, in the synthesis of a branched peptide, one amine could be protected with an Fmoc group, another with a Moz group, and a third with a Boc group. Each of these groups could then be removed sequentially without affecting the others, enabling site-specific modifications.

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Moz |

| 4-Methoxybenzyloxycarbonyl | Moz | Mild acid, hydrogenolysis | - |

| tert-Butyloxycarbonyl | Boc | Strong acid | Selective cleavage of Moz with mild acid |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Moz is stable to base |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis, strong acid | Moz is more labile to acid and hydrogenolysis |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Influence on Stereochemical Integrity and Racemization Suppression

The introduction of a protecting group during multi-step chemical syntheses, particularly in peptide synthesis, is a critical step that can significantly influence the stereochemical outcome of the reaction. The 4-Methoxybenzyloxycarbonyl (Moz) group, a urethane-type protecting group, plays a role in maintaining the stereochemical integrity of amino acids and suppressing racemization during peptide coupling reactions. The extent of this influence is, however, intricately linked to various factors including the nature of the amino acid, the solvent, and the coupling reagents used.

The primary mechanism by which racemization occurs during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The activation of the carboxyl group of an N-protected amino acid or peptide can lead to the formation of this planar and achiral intermediate, which is susceptible to proton abstraction and subsequent reprotonation, leading to a loss of stereochemical purity. mdpi.com The structure of the N-protecting group can either facilitate or hinder the formation of this oxazolone, thereby affecting the degree of racemization.

Research has shown that for certain amino acids, the choice of protecting group is paramount in preventing racemization. For instance, histidine and cysteine are particularly prone to racemization. peptide.comnih.gov The use of a methoxybenzyl group for the protection of the π-imidazole nitrogen in histidine has been shown to significantly reduce racemization. peptide.com

A study involving the coupling of 4-methoxybenzyloxycarbonyl-glycyl-L-alanine (Z(OMe)-Gly-L-Ala-OH) with phenylalanine benzyl ester (H-Phe-OBzl) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as the coupling agent demonstrated the influence of the solvent on racemization. The results indicated that the reaction proceeded with minimal racemization in less polar solvents such as ethyl acetate (B1210297) (AcOEt), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). scispace.com However, a noticeable increase in racemization was observed in more polar, protic solvents like ethanol (B145695) (EtOH) and methanol (B129727) (MeOH). scispace.com This suggests that the polarity of the solvent can play a significant role in the stereochemical outcome when using a Moz-protected dipeptide.

The following table summarizes the findings of the racemization test of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl using DMT-MM in various solvents. The data illustrates the percentage of the D-Ala diastereomer formed, which corresponds to the extent of racemization.

| Solvent | Yield (%) | D-Ala (%) |

|---|---|---|

| CH3CN | 92 | 1.5 |

| THF | 95 | 1.6 |

| AcOEt | 94 | 1.8 |

| DMF | 95 | 2.5 |

| 2-PrOH | 91 | 2.7 |

| DMSO | 92 | 4.2 |

| EtOH | 90 | 5.8 |

| MeOH | 88 | 6.4 |

The choice of coupling reagent and any additives is also crucial in controlling racemization. While the Moz group itself provides a certain level of protection, its effectiveness can be enhanced or diminished by the coupling conditions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are known to suppress racemization when used with carbodiimide (B86325) coupling agents. scispace.com However, in the study with DMT-MM, the addition of HOBt in methanol led to a significant decrease in the product yield. scispace.com This highlights the complexity of optimizing reaction conditions to maintain stereochemical integrity while ensuring efficient peptide bond formation.

Advanced Applications of 4 Methoxybenzyloxycarbonyl Azide in Organic Synthesis and Chemical Biology

Catalytic "Click" Chemistry and 1,3-Dipolar Cycloadditions

The azide (B81097) group in 4-Methoxybenzyloxycarbonyl azide makes it an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netsigmaaldrich.comsigmaaldrich.com This reaction's efficiency, specificity, and mild reaction conditions have led to its widespread adoption.

The CuAAC reaction provides a highly reliable method for forming a stable 1,2,3-triazole linkage by joining a terminal alkyne and an azide. This compound serves as a key building block in this transformation, acting as the azide component. researchgate.net The reaction is characterized by its high yields and exclusive formation of the 1,4-disubstituted regioisomer, in contrast to uncatalyzed thermal cycloadditions that yield mixtures of isomers. ontosight.ai Research has demonstrated the successful reaction of this compound with various alkynes, such as phenylacetylene, in the presence of a copper(I) catalyst to form the corresponding N-protected triazole product. rsc.org The process is robust and can be performed as a one-pot, two-step sequence where an organic azide is generated in situ and immediately used in the CuAAC reaction, although MozN3 is typically supplied as a stable, ready-to-use reagent. ontosight.ai

The primary products of the CuAAC reaction involving MozN3 are 1,4-disubstituted-N-(4-methoxybenzyloxycarbonyl)-1,2,3-triazoles. These heterocyclic compounds are not merely inert linkages; they are recognized as important pharmacophores in their own right and are prevalent in a wide array of biologically active compounds. diva-portal.org The triazole ring is isosteric with an amide bond but offers greater stability and different electronic properties.

The use of MozN3 allows for the synthesis of triazoles bearing a protecting group that can be easily removed under acidic conditions, revealing a free NH group on the triazole ring. This provides a versatile handle for further functionalization, making these triazole derivatives valuable intermediates in the synthesis of more complex molecules, including potential drug candidates and bioconjugates. nih.gov

The efficiency and orthogonality of the CuAAC reaction make it exceptionally well-suited for macromolecular synthesis, including the construction of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. "Click" chemistry has become a key strategy for both the divergent (outward from the core) and convergent (inward to the core) synthesis of dendrimers. biosearchtech.comacs.org

This compound can be "clicked" onto alkyne-functionalized cores or growing dendron branches, providing a precise and high-yielding method for adding new layers or surface functionalities. biosearchtech.com The subsequent removal of the Moz protecting group can then expose amine functionalities on the dendrimer surface, which can be used for conjugating other molecules, such as drugs, imaging agents, or targeting ligands.

C-H Functionalization and Late-Stage Functionalization (LSF) Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug lead, in the final stages of its synthesis. This allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without resorting to de novo synthesis. chemrxiv.org C-H functionalization, the direct conversion of a C-H bond into a C-N, C-O, or C-C bond, is a premier tool for LSF.

A significant advancement in LSF is the development of iridium-catalyzed C-H amination reactions that utilize this compound (MozN3) as an efficient aminating reagent. nih.gov This methodology enables the direct, regioselective introduction of a protected amino group (Moz-NH-) at the ortho position to a directing group on an aromatic ring. nih.gov

The reaction is typically catalyzed by an iridium complex, such as [CpIr(H₂O)₃]SO₄ or [CpIrCl₂]₂, which activates the C-H bond. nih.gov MozN3 was specifically selected as the nitrogen source because it is a commercially available, solid reagent and the resulting Moz-carbamate can be deprotected under various conditions to yield the free aniline. nih.gov High-throughput experimentation has been used to rapidly optimize reaction conditions and explore the scope of applicable directing groups, demonstrating that the transformation is tolerant of a wide range of functional groups found in drug-like molecules. nih.gov

The following table summarizes findings from an optimization study for the iridium-catalyzed C-H amination, illustrating the impact of catalyst and MozN3 loading on the reaction conversion. A slight excess of MozN3 was found to be beneficial, while a larger excess had a detrimental effect on the reaction's efficiency.

| Catalyst Loading (mol%) | MozN₃ Equivalents | Solvent | Conversion (%) |

|---|---|---|---|

| 10 | 1.3 | DCE | >99 |

| 6 | 1.3 | DCE | >99 |

| 4 | 1.3 | DCE | 98 |

| 2 | 1.3 | DCE | 78 |

| 4 | 1.1 | DCE | 90 |

| 4 | 1.5 | DCE | 92 |

| 4 | 2.0 | DCE | 85 |

Data derived from optimization studies on model substrates. DCE = 1,2-dichloroethane. Conversion determined by analytical techniques.

This robust and predictable amination protocol represents a powerful tool for medicinal chemists, enabling the late-stage modification of complex pharmaceuticals and natural products. nih.gov

High-Throughput Experimentation (HTE) in C-H Activation Discovery

The quest for novel and efficient C-H activation methodologies has been significantly accelerated by the adoption of High-Throughput Experimentation (HTE). This approach allows for the rapid screening of numerous catalysts, ligands, and reaction parameters, drastically reducing the time required for reaction discovery and optimization. This compound (Moz-N₃) has emerged as a key reagent in this field, particularly in the development of iridium-catalyzed C-H amination reactions. researchgate.netchemrxiv.org

Researchers have utilized HTE-based strategies to develop methodologies applicable to the automated and rapid processes required in modern drug discovery. researchgate.netchemrxiv.org An "informer library" approach, for instance, can be used within an HTE framework to systematically investigate the scope of directing groups for a specific transformation. This, combined with extensive functional group tolerance screening, enables the generation of predictive models and reaction guidelines for future applications. chemrxiv.org

In one such HTE-driven discovery, an iridium-catalyzed directed C-H amination was developed. researchgate.netchemrxiv.org This method demonstrates applicability to the late-stage functionalization of complex molecules, such as drugs and natural products. chemrxiv.org The reaction's miniaturization to the nanomolar scale underscores the potential for more sustainable and material-efficient screening processes in chemical research. chemrxiv.org

| Parameter | Description | Relevance to HTE with Moz-N₃ |

|---|---|---|

| Catalyst System | Typically involves a transition metal catalyst (e.g., Iridium) and various ligands. | HTE allows for rapid screening of numerous catalyst/ligand combinations to find the optimal system for C-H amination using Moz-N₃. |

| Reagent | This compound (Moz-N₃) serves as the aminating agent. | Provides the Moz-protected amine functionality, a valuable protecting group in synthesis. |

| Directing Group | A functional group on the substrate that directs the catalyst to a specific C-H bond. | HTE helps define the scope of effective directing groups for the transformation. chemrxiv.org |

| Scale | Reactions are often performed on a micro- to nano-molar scale. | Miniaturization decreases material consumption and allows for a massive number of experiments to be run in parallel. chemrxiv.org |

Strategic Application in Drug Discovery and Natural Product Derivatization

This compound is a valuable reagent for introducing the 4-methoxybenzyloxycarbonyl (Moz) protecting group onto amine functionalities. This strategic application is particularly important in the multi-step synthesis of complex molecules like pharmaceuticals and in the derivatization of natural products to explore structure-activity relationships (SAR). researchgate.net

The Moz group is prized for its specific cleavage conditions. It is stable under many synthetic conditions but can be readily removed with trifluoroacetic acid, often at 0°C. researchgate.net This orthogonality allows for selective deprotection in the presence of other protecting groups, such as the standard benzyloxycarbonyl (Z) group, which remains stable under these conditions. researchgate.net This attribute is highly advantageous in the late-stage functionalization of drug candidates and the modification of natural products, where mild and selective reaction conditions are paramount to avoid degradation of the core structure. chemrxiv.org

The application of Moz-N₃ facilitates the synthesis of complex peptides and amino acid derivatives. researchgate.net For example, it has been used in the synthesis of derivatives of L-β-cyanoalanine and in the solution-phase synthesis of α-human atrial natriuretic peptide (α-hANP), showcasing its utility in creating structurally complex and biologically relevant molecules. researchgate.net

| Application Area | Strategic Use of Moz-N₃ | Key Advantage |

|---|---|---|

| Late-Stage Functionalization | Introduction of an amine or a protected amine handle onto a complex drug molecule. chemrxiv.org | Allows for the creation of "matched pairs" for SAR studies with minimal disruption to the parent molecule. chemrxiv.org |

| Natural Product Derivatization | Modification of natural products to create novel analogs with potentially enhanced or altered biological activity. | The mild application and selective deprotection of the Moz group preserves the core integrity of the natural product. |

| Peptide Synthesis | Protection of the N-terminus or amine-containing side chains of amino acids during peptide coupling reactions. researchgate.net | The Moz group offers an alternative to other protecting groups with a distinct cleavage profile, enhancing synthetic flexibility. researchgate.net |

Functionalization of Low-Dimensional Materials

The modification of low-dimensional materials, such as 2D nanosheets, is a rapidly growing field aimed at tuning their intrinsic properties for specific applications. This compound is used as a functionalizing agent to covalently graft organic moieties onto the surfaces of these materials, thereby altering their chemistry and enhancing their performance in composites and electronic devices.

Nitrene Cycloaddition Reactions for Boron Nitride Nanosheet (BNNS) Modification

Hexagonal boron nitride (h-BN) is a 2D material with a structure analogous to graphene, possessing desirable properties like high thermal stability, mechanical strength, and chemical inertness. nih.gov However, its inert nature can be a limitation. Covalent functionalization provides a pathway to overcome this and tailor its surface properties. researchgate.net

One effective method for this functionalization is through nitrene addition. This compound can be used to generate the corresponding nitrene in situ upon thermal or photochemical activation. This highly reactive intermediate then undergoes a cycloaddition reaction with the surface of the boron nitride nanosheets. researchgate.net This process results in the covalent attachment of 4-methoxybenzyloxycarbonyl groups to the h-BN surface. researchgate.net

The successful functionalization has been shown to significantly improve the compatibility of the nanosheets with polymer matrices. For instance, Moz-functionalized h-BN nanosheets integrated into a polycarbonate matrix led to significant enhancements in the mechanical properties of the resulting composite material. researchgate.net

| Component/Process | Description | Outcome |

|---|---|---|

| Substrate | Exfoliated hexagonal boron nitride nanosheets (h-BNNS). researchgate.net | Provides a 2D surface for covalent modification. |

| Reagent | This compound (Moz-N₃). researchgate.net | Serves as the precursor to the reactive nitrene species. |

| Reaction | Nitrene cycloaddition to the BNNS surface. researchgate.net | Covalent grafting of Moz functional groups onto the nanosheet. |

| Application | Integration of functionalized h-BN into a polycarbonate matrix. researchgate.net | Significant increase in the mechanical properties of the polymer composite. researchgate.net |

Surface Chemistry and Covalent Grafting on 2D Materials

The covalent grafting of functional molecules onto the surface of 2D materials is a fundamental strategy in materials science to control their surface chemistry. The use of this compound for the functionalization of h-BN is a prime example of this approach. researchgate.net The process fundamentally alters the surface from the intrinsically inert nature of h-BN to an organically functionalized surface.

This modification changes the material's interfacial properties, such as wettability and dispersibility in various solvents and polymer hosts. The covalently attached Moz groups act as a bridge between the inorganic nanosheet and an organic matrix. This covalent linkage ensures efficient load transfer and a stable interface, which is critical for creating high-performance composite materials. researchgate.net

Furthermore, this surface chemistry can be extended by covalently modifying the h-BN nanosheets with polymer chains that are analogues of the matrix polymer itself. researchgate.net This pre-grafting of polymer chains can lead to even greater compatibility and integration within the bulk polymer matrix, paving the way for the rational design of advanced nanomaterials with tailored properties for applications ranging from electronics to structural components. nih.gov

Analytical and Spectroscopic Characterization in Research Involving 4 Methoxybenzyloxycarbonyl Azide

Elucidation of Reaction Products using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In reactions involving 4-Methoxybenzyloxycarbonyl azide (B81097), both ¹H and ¹³C NMR are used to confirm the successful installation of the 4-Methoxybenzyloxycarbonyl (Moz) group onto a primary or secondary amine.

Upon successful protection of an amine, characteristic signals corresponding to the Moz group appear in the NMR spectra. In ¹H NMR, the aromatic protons of the p-methoxyphenyl group typically appear as two doublets in the range of δ 6.8-7.4 ppm. researchgate.net A key diagnostic signal is the singlet for the benzylic methylene (B1212753) protons (–CH₂–), which is observed around δ 5.0-5.2 ppm. researchgate.netrsc.org The methoxy (B1213986) group (–OCH₃) protons present as a sharp singlet near δ 3.8 ppm. researchgate.net The appearance of these signals, along with the disappearance or shift of the amine proton signal, confirms the formation of the carbamate (B1207046) linkage.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the carbamate group typically resonates in the range of δ 155-158 ppm. researchgate.netmdpi.com The carbons of the p-methoxyphenyl ring and the methylene and methoxy carbons also give rise to characteristic signals. researchgate.netsteelyardanalytics.com Analysis of ¹³C NMR spectra is particularly useful for confirming the presence of all carbon atoms in the protected product and for studying the electronic environment of the carbonyl group. mdpi.comnih.gov For instance, in studies involving labeled amino acids, ¹³C NMR can track the incorporation of isotopes into proteins. nih.govnih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 4-Methoxybenzyloxycarbonyl (Moz) Group

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.4 (m) | 114 - 131 |

| Benzylic (CH₂) | ~5.1 (s) | ~70 |

| Methoxy (OCH₃) | ~3.8 (s) | ~55 |

| Carbonyl (C=O) | - | ~157 |

| Note: Values are approximate and can vary based on the solvent and the specific structure of the protected molecule. Data compiled from multiple sources. researchgate.netmdpi.com |

Vibrational Spectroscopy (IR) for Monitoring Reaction Progress and Functional Group Changes

Infrared (IR) spectroscopy is an invaluable tool for monitoring the progress of reactions involving 4-Methoxybenzyloxycarbonyl azide. Its utility stems from the ability to track the disappearance of the reactant's characteristic azide functional group and the appearance of new bands associated with the product.

The starting material, this compound, exhibits a very strong and sharp absorption band characteristic of the azide asymmetric stretch (N=N⁺=N⁻) in the region of 2100-2200 cm⁻¹. researchgate.netresearchgate.net The reaction's progress, typically the protection of an amine, is conveniently monitored by observing the diminution and eventual disappearance of this azide peak. rsc.orgresearchgate.netresearchgate.net

Concurrently, the formation of the carbamate product is confirmed by the appearance of new vibrational bands. A strong carbonyl (C=O) stretching band for the newly formed carbamate group typically appears in the region of 1680-1720 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the carbamate appears around 3300-3400 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org The presence of these new bands, coupled with the absence of the azide absorption, provides clear evidence that the desired transformation has occurred. wpmucdn.com

Table 2: Key IR Absorption Frequencies for Monitoring Moz-Protection Reactions

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Azide (N₃) in Moz-N₃ | 2100 - 2200 | Strong, sharp peak; disappears as reaction proceeds |

| Carbonyl (C=O) in Moz-protected amine | 1680 - 1720 | Strong peak; appears upon product formation |

| N-H in Moz-protected amine | 3300 - 3400 | Medium peak; appears upon product formation |

| Data compiled from multiple sources. researchgate.netresearchgate.netorgchemboulder.com |

Mass Spectrometry in Product Identification and Purity Assessment of Synthetic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the synthesized products and to assess the purity of intermediates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for analyzing Moz-protected compounds, especially peptides. ucsf.edu

When an amine is successfully protected with the Moz group, its molecular weight increases by 165.06 g/mol (the mass of the C₉H₉O₃ moiety minus the mass of one hydrogen atom). ESI-MS analysis will show a molecular ion peak ([M+H]⁺) corresponding to this new, higher mass. ucsf.eduuab.edueuropeanpharmaceuticalreview.com This provides direct evidence of the covalent modification.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. nih.gov By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. For Moz-protected peptides, fragmentation often occurs at the newly formed carbamate bond, providing sequence information and confirming the site of modification. uab.edunih.gov Furthermore, LC-MS, which combines liquid chromatography with mass spectrometry, is highly effective for analyzing complex reaction mixtures, separating the desired product from unreacted starting materials and byproducts, and detecting trace-level impurities like residual azide compounds. shimadzu.comrsc.orgnih.gov

Chromatographic Techniques for Separation and Analysis in Complex Mixtures

Chromatographic methods are indispensable for both the purification of Moz-protected products and the analytical monitoring of the reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. A spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). As the solvent moves up the plate, the components of the mixture are separated based on their polarity. The less polar this compound will typically have a higher Rf value than the more polar amine starting material and the carbamate product. By comparing the spots of the reaction mixture to the starting materials, a chemist can qualitatively assess the consumption of reactants and the formation of the product. youtube.com

Column Chromatography is the standard method for purifying the desired product from the crude reaction mixture on a preparative scale. youtube.comnih.govcolumn-chromatography.comyoutube.com The crude mixture is loaded onto a column packed with a stationary phase, such as silica gel. nih.govreddit.com A solvent system (mobile phase) of appropriate polarity is then passed through the column to elute the components at different rates. youtube.com Fractions are collected and analyzed by TLC to identify those containing the pure product. youtube.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analysis and purification. nih.gov Reversed-phase HPLC is often used to assess the purity of the final Moz-protected compound and can be employed to monitor the disappearance of starting materials and the appearance of the product with high accuracy. rsc.orgnih.gov

Advanced Characterization of Functionalized Materials (e.g., Thermogravimetric Analysis for Functionalized Nanomaterials)

When this compound is used to functionalize surfaces or nanomaterials, additional characterization techniques are required to analyze the modified material.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. researchgate.net TGA is particularly useful for quantifying the amount of organic material, such as the Moz protecting group, that has been grafted onto an inorganic nanomaterial or surface. researchgate.net The sample is heated in a controlled atmosphere, and a thermogram is generated, plotting mass loss versus temperature. The mass loss observed at the decomposition temperature of the organic Moz group can be used to calculate the grafting density or the weight percentage of the functionalization. researchgate.netresearchgate.net This provides quantitative evidence of successful surface modification. Other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to provide elemental and chemical bonding information about the functionalized surface. mdpi.com

Future Prospects and Emerging Research Directions for 4 Methoxybenzyloxycarbonyl Azide Chemistry

Innovations in Synthetic Applications and Reagent Design

The classical applications of 4-Methoxybenzyloxycarbonyl azide (B81097) center on its dual functionality: as a source for the Moz-protecting group for amines and as a partner in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". researchgate.net Emerging research is focused on enhancing the efficiency and scope of these reactions and designing novel reagents for specialized synthetic challenges.

The Moz group is a well-established protecting group, particularly in peptide synthesis, valued for its stability and specific cleavage conditions which are orthogonal to other common protecting groups like Boc and Fmoc. nih.govresearchgate.netcreative-peptides.comwikipedia.orgbiosynth.com However, the broader trend in peptide synthesis is a move towards more atom-economical and sustainable methods that minimize the use of protecting groups, such as N- to C-directional synthesis. nih.govchemrxiv.org In this context, the future for Moz-N₃ may lie in highly specialized applications, such as the synthesis of complex peptides or non-natural amino acids where its specific cleavage properties are essential. celluars.comscientificlabs.co.uk

Innovations are also expected in the design of related reagents. For instance, the development of alternative reagents for introducing p-methoxybenzyl (PMB) esters, such as N,N-diisopropyl-O-(4-methoxybenzyl)isourea, points to a broader effort to create milder and more efficient synthetic tools. nih.gov The azide component of Moz-N₃ is crucial for its role in click chemistry, where it reacts with alkynes to form stable triazole rings. This reaction is a cornerstone of bioconjugation and materials science. Future research will likely explore new catalytic systems for these cycloadditions to improve rates and expand the substrate scope, potentially enabling reactions under even more biologically compatible conditions. researchgate.net

Table 1: Key Reactions and Applications of 4-Methoxybenzyloxycarbonyl Azide

| Reaction Type | Application Area | Description |

| Amine Protection | Peptide Synthesis, Organic Synthesis | Introduction of the Moz (p-methoxybenzyloxycarbonyl) group to protect primary and secondary amines. researchgate.netcreative-peptides.com |

| 1,3-Dipolar Cycloaddition | Chemical Biology, Materials Science | Copper-catalyzed or strain-promoted reaction with alkynes to form a stable triazole linkage (Click Chemistry). researchgate.net |

| C-H Functionalization | Advanced Synthesis | Potential use in direct functionalization of C-H bonds, although this is an emerging area. researchgate.net |

| Nitrene Formation | Materials Science | Thermal or photochemical generation of a nitrene intermediate for cross-linking and surface modification. mdpi.com |

Sustainable and Green Chemical Methodologies

A significant focus of modern chemical research is the development of sustainable and environmentally benign processes. The traditional synthesis of this compound involves reagents such as phosgene (B1210022) or the use of high-temperature reactions in solvents like dimethylformamide (DMF), which present safety and environmental challenges. researchgate.netprepchem.com

Future prospects in this area will heavily emphasize the development of greener synthetic routes. This includes the design of pathways that avoid hazardous reagents and solvents, reduce energy consumption, and improve atom economy. Research into the solvent-free reduction of precursors like p-anisaldehyde using safe and inexpensive reducing agents such as sodium borohydride (B1222165) is a step in this direction. mdpi.com The principles of green chemistry will drive innovation towards catalytic, high-yield reactions that minimize waste.

While the use of protecting groups is often seen as detracting from the atom economy of a synthetic process, the application of Moz-N₃ in click chemistry aligns well with green chemistry principles. nih.govchemrxiv.org Click reactions are known for their high efficiency, specificity, and mild reaction conditions, often proceeding with near-quantitative yields in benign solvents, including water. The future will likely see the development of more efficient and recyclable catalysts for Moz-N₃-based click reactions, further enhancing their green credentials.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology/Materials Science

The true future potential of this compound lies in its application at the interface of traditional organic chemistry with the rapidly expanding fields of chemical biology and materials science. sigmaaldrich.com Its ability to bridge these disciplines through precise chemical modification is a key driver of ongoing research.

Chemical Biology: In chemical biology, the azide functionality makes Moz-N₃ a powerful tool for bioconjugation. tcichemicals.com Through click chemistry, it enables the precise, site-specific attachment of molecules to complex biomacromolecules like proteins, nucleic acids, and carbohydrates. nih.gov This has profound implications for:

Targeted Drug Delivery: Crafting antibody-drug conjugates (ADCs) where a potent drug is linked to an antibody that specifically targets cancer cells. celluars.comnih.gov

Gene Delivery: Functionalizing vectors for improved delivery and uptake of genetic material.

Diagnostics and Imaging: Attaching fluorescent dyes or other reporter molecules to biological targets.

Materials Science: In materials science, Moz-N₃ is being explored for the synthesis and functionalization of advanced materials. sigmaaldrich.com Its applications include:

Polymer and Surface Modification: The azide group can be converted into a highly reactive nitrene, which can insert into C-H bonds to cross-link polymers or graft specific functionalities onto surfaces, altering their physical and chemical properties. mdpi.com

Nanomaterial Functionalization: It is used for modifying two-dimensional materials, such as functionalizing hexagonal boron nitride nanosheets to enhance the mechanical properties of polymer composites. mdpi.com

Smart Materials: The compound is instrumental in the in-situ synthesis of supramolecular hydrogels. researchgate.net These hydrogels can form nanofiber-stabilized micro-droplets that act as stimuli-responsive microreactors, with potential applications in controlled release and catalysis. researchgate.net

Table 2: Interdisciplinary Applications of this compound

| Field | Specific Application | Research Goal |

| Chemical Biology | Antibody-Drug Conjugates (ADCs) | Site-specific linkage of cytotoxic drugs to antibodies for targeted cancer therapy. nih.gov |

| Chemical Biology | Gene Delivery Systems | Covalent modification of vectors to improve biocompatibility and targeting efficiency. |

| Materials Science | Polymer Cross-Linking | Enhancing mechanical properties and thermal stability of polymers via nitrene-based reactions. mdpi.com |

| Materials Science | Supramolecular Hydrogels | Creation of stimuli-responsive "smart" materials for microreactors and controlled release. researchgate.net |

| Materials Science | Nanocomposites | Functionalization of nanomaterials like h-BN to improve their dispersion and performance in a polymer matrix. mdpi.com |

Q & A

Q. What are the standard synthetic routes for 4-Methoxybenzyloxycarbonyl azide (M-BAF) in laboratory settings?

M-BAF is synthesized via two primary routes:

- From chlorides : Reacting 4-methoxybenzyl chloroformate with sodium azide (NaN₃) in polar solvents like acetone or DMF under controlled temperatures (0–25°C) .

- Commercial sourcing : Available as a reagent (≥95% purity) for laboratories requiring immediate use, though in-house synthesis allows customization of purity and scale .

Note: Lab synthesis requires strict safety protocols due to NaN₃ toxicity and azide instability.

Q. How is M-BAF characterized post-synthesis?

Key techniques include:

- NMR spectroscopy : To confirm the methoxybenzyl group (δ 3.8 ppm for OCH₃) and azide functionality (absence of carbonyl chloride peaks) .

- IR spectroscopy : Detection of N₃ asymmetric stretching (~2100 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (m/z ~221 for [M+H]⁺) validate purity and structure .

Q. What are its primary applications in peptide chemistry and click chemistry?

M-BAF serves as:

- Amino-protecting group : Its azidoformate reacts with primary amines to form stable carbamate linkages, enabling orthogonal protection in solid-phase peptide synthesis .

- Click chemistry precursor : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole linkages for bioconjugation or polymer functionalization .

Advanced Research Questions

Q. What reaction mechanisms govern M-BAF’s interaction with saturated hydrocarbons (e.g., elastomers)?

M-BAF undergoes thermal decomposition (~100–120°C) to release nitrogen gas and reactive nitrene intermediates, which insert into C-H bonds of saturated polymers (e.g., EPM rubber). GC/MS studies reveal distinct pathways compared to sulfonyl azides, favoring C-N bond formation over cross-linking . Key factors: Temperature, rubber microstructure, and azide solubility in the polymer matrix .

Q. How does M-BAF’s solubility and compatibility affect its grafting efficiency in elastomer modification?

- Solubility : M-BAF exhibits high solubility in non-polar elastomers (e.g., EPM) due to its methoxybenzyl group, enabling homogeneous mixing .

- Polar group limitations : Derivatives with polar substituents (e.g., acetamido) show reduced solubility and grafting efficiency in non-polar matrices .

Optimization tip: Pre-dissolve M-BAF in compatible solvents (e.g., toluene) before reactive mixing with elastomers .

Q. Can M-BAF be used beyond triazole formation in click chemistry?

Yes, advanced applications include:

- Functional group grafting : M-BAF’s nitrene intermediates covalently link to polymers, enabling surface modification (e.g., introducing methoxybenzyl groups for hydrophobicity) .

- Bioconjugation : Coupling with alkyne-functionalized biomolecules (e.g., trehalose polycations) for targeted drug delivery systems .

Q. What is the role of coagents (e.g., HVA-2) in M-BAF-mediated cross-linking?

Coagents like HVA-2 (N,N′-m-phenylenedimaleimide) enhance cross-link density by 15–20% in M-BAF systems via secondary radical trapping. However, their impact is less pronounced than in peroxide-cured systems due to differing reaction kinetics . Recommendation: Use ≤2 wt% coagents to avoid side reactions .

Q. How do structural modifications of M-BAF influence its reactivity and stability?

- Electron-donating groups (e.g., methoxy): Stabilize the azide via resonance, delaying decomposition until higher temperatures .

- Bulkier substituents : Reduce nitrene reactivity but improve selectivity in C-H insertion reactions. For example, tert-butyl analogs show slower kinetics but higher regioselectivity .

Q. Methodological Recommendations

Q. Contradictions in Literature

Q. Data Gaps

- Quantitative solubility parameters (e.g., Hansen solubility coefficients) for M-BAF in common solvents are not widely reported .

- Long-term stability studies of M-BAF-grafted polymers under UV/thermal stress are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。